molecular formula C27H29ClN6O5 B1666884 Allisartan isoproxil CAS No. 947331-05-7

Allisartan isoproxil

カタログ番号 B1666884
CAS番号: 947331-05-7
分子量: 553 g/mol
InChIキー: XMHJQQAKXRUCHI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Allisartan Isoproxil is a selective nonpeptide angiotensin II (AT1) receptor blocker developed in China . It is a category 1.1 oral antihypertensive drug and has been proven to reduce blood pressure (BP), protect organs, and have low toxicity in animal models . It is used in studies about hypertension and heart diseases .


Molecular Structure Analysis

The chemical formula of Allisartan Isoproxil is C27H29ClN6O5 . Its exact mass is 552.19 and its molecular weight is 553.016 .


Physical And Chemical Properties Analysis

Allisartan Isoproxil is a solid compound . It has good solubility in DMSO .

科学的研究の応用

Attenuation of Oxidative Stress and Inflammation in Diabetic Cardiomyopathy

  • Overview : Allisartan isoproxil, an angiotensin II receptor blocker, has shown effectiveness in treating diabetic cardiomyopathy (DCM) in rats. It works by reducing hyperglycemia-induced oxidative stress and inflammation.
  • Mechanism : The treatment modulates the SIRT1/Nrf2/NF-κB signalling pathway, leading to improved cardiac function and reduced inflammation and oxidative stress markers.
  • Study Details : Diabetic rats treated with allisartan isoproxil showed improved echocardiographic parameters, reduced collagen accumulation in the heart, and decreased expression of inflammatory cytokines and apoptotic markers (Jin et al., 2021).

Improvement of Endothelial Function and Vascular Damage in Hypertension

  • Overview : Allisartan isoproxil has been found to significantly enhance endothelial function and reduce vascular damage in patients with essential hypertension.
  • Clinical Trial : In a randomized controlled trial, allisartan improved flow-mediated dilation and decreased brachial-ankle pulse wave velocity and endothelial microparticles, indicating a positive effect on the vascular system.
  • Results : The study showed that allisartan is a promising drug for managing hypertension due to its positive effects on vascular health (Zhang et al., 2020).

Efficacy in Essential Hypertensive Patients at Low-Medium Risk

  • Overview : Allisartan isoproxil was tested in a phase II trial for its efficacy and safety in essential hypertensive patients at low-medium risk.
  • Findings : The treatment showed significant reductions in systolic/diastolic blood pressure compared to placebo, with a high rate of effective blood pressure control and good safety and tolerability profile.
  • Long-term Study : Extended treatment with allisartan maintained effective blood pressure control, indicating its suitability for long-term management of essential hypertension (Li et al., 2015).

Reduction of Mortality and Protection Against Cerebrovascular, Cardiac, and Aortic Damage

  • Study Objective : Investigating the therapeutic effects of allisartan isoproxil in stroke-prone renovascular hypertensive rats.
  • Results : Allisartan significantly decreased stroke-related deaths, prolonged lifespan, and reduced cerebrovascular damage incidence in treated rats. It also showed effects in lowering blood pressure and protecting against oxidative stress.
  • Implications : This study suggests that allisartan can be used for stroke prevention and organ protection, potentially due to its inhibition of the angiotensin-aldosterone system and oxidative stress (Ling et al., 2021).

Safety And Hazards

Allisartan Isoproxil has been found to be safe and well-tolerated at daily doses ranging from 20 to 400 mg . No serious adverse events were reported in all subjects .

将来の方向性

Allisartan Isoproxil has shown promising results in improving endothelial function and vascular damage in patients with mild essential hypertension . Future research may focus on further exploring these effects and potentially expanding its therapeutic applications .

特性

IUPAC Name

propan-2-yloxycarbonyloxymethyl 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29ClN6O5/c1-4-5-10-22-29-24(28)23(26(35)37-16-38-27(36)39-17(2)3)34(22)15-18-11-13-19(14-12-18)20-8-6-7-9-21(20)25-30-32-33-31-25/h6-9,11-14,17H,4-5,10,15-16H2,1-3H3,(H,30,31,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMHJQQAKXRUCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCOC(=O)OC(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29ClN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allisartan isoproxil

CAS RN

947331-05-7
Record name Allisartan isoproxil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947331057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLISARTAN ISOPROXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DI4662MK4N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allisartan isoproxil
Reactant of Route 2
Reactant of Route 2
Allisartan isoproxil
Reactant of Route 3
Reactant of Route 3
Allisartan isoproxil
Reactant of Route 4
Allisartan isoproxil
Reactant of Route 5
Reactant of Route 5
Allisartan isoproxil
Reactant of Route 6
Reactant of Route 6
Allisartan isoproxil

Citations

For This Compound
175
Citations
Y Li, X Li, Z Huang, G Yang, G Zhang, S Zhao, Y Guo… - PLoS …, 2015 - journals.plos.org
… The objective of the study was to examine the efficacy and safety of Allisartan Isoproxil, a newly developed, selective, nonpeptide blocker of the angiotensin II type 1 receptor (AT1R), in …
Number of citations: 19 journals.plos.org
G Zhang, Y Fan, Y Qiu, Z Zhou, J Zhang, Z Wang… - Advances in …, 2020 - Springer
… The safety and efficiency of allisartan isoproxil have been … the potential benefit of allisartan isoproxil on endothelial and … of a 30-day therapy with allisartan isoproxil (240 mg daily) on …
Number of citations: 8 link.springer.com
H Wang, Y Xi, Y Chen, L Wang, F Yang… - American Journal of …, 2023 - academic.oup.com
… were administered 240 mg allisartan isoproxil daily for 4 weeks… safety of 240 mg of allisartan isoproxil daily were not inferior to … efficacy and safety of allisartan isoproxil tablets for treating …
Number of citations: 3 academic.oup.com
W Yi, P Yan, S Lin, R Hao, Y Wang, J Yu… - Clinical …, 2022 - Wiley Online Library
Allisartan isoproxil (AI) is a blocker of the angiotensin II type 1 receptor. We evaluated the safety and pharmacokinetics of single‐ and multiple‐dose AI in healthy Chinese individuals. …
Number of citations: 3 accp1.onlinelibrary.wiley.com
Y Yang, P Yang, S Du, K Li, K Zhao, S Xu, B Hou… - The Journal of Chemical …, 2016 - Elsevier
… allisartan isoproxil, such as heating, oscillation, drying and cooling. To confirm that the crystal form of allisartan isoproxil … employed to identify the allisartan isoproxil in every process. …
Number of citations: 15 www.sciencedirect.com
Q Ling, S Zhang, J Tian, M Cheng, A Liu, F Fu… - Acta Pharmacologica …, 2021 - nature.com
Stroke is a common cause of death and disability. Allisartan isoproxil (ALL) is a new angiotensin II receptor blocker and a new antihypertensive drug discovered and developed in China…
Number of citations: 4 www.nature.com
H Wang, F Wu, J Wang, Q Ma, F Yang… - American Journal of …, 2022 - academic.oup.com
… Allisartan isoproxil tablet 240 mg was administered per day for 4 weeks, and continued … allisartan isoproxil 240 mg + indapamide sustained-release tablet 1.5 mg, or allisartan isoproxil …
Number of citations: 2 academic.oup.com
W Yi, S Lin, R Hao, Y Shao, Y Wang… - Clinical …, 2023 - Wiley Online Library
Allisartan isoproxil (AI) is an angiotensin II type 1 receptor blocker and be converted into the active substance EXP3174 in vivo. We evaluated the drug–drug interactions of AI and an …
Number of citations: 3 accp1.onlinelibrary.wiley.com
N Fan, Z Gongmin, C Wenming, Y Jiao… - Clinical …, 2023 - Wiley Online Library
This study aimed to compare the pharmacokinetics and bioavailability of 2 formulations: a fixed‐dose combination tablet containing allisartan isoproxil (AI) and indapamide sustained‐…
Number of citations: 3 accp1.onlinelibrary.wiley.com
Q Jin, Q Zhu, K Wang, M Chen… - Molecular Medicine …, 2021 - spandidos-publications.com
… In addition, allisartan isoproxil decreased the expression of NF‑κB p65 and the inflammatory … with allisartan isoproxil. In conclusion, the present results indicated that allisartan isoproxil …
Number of citations: 23 www.spandidos-publications.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。